

(4-Aminopyridin-2-yl)methanol: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (4-Aminopyridin-2-yl)methanol

Cat. No.: B021726

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For researchers and professionals in drug development, the selection of chemical scaffolds is a critical step. This guide provides a comparative analysis of **(4-Aminopyridin-2-yl)methanol**, a pyridine derivative with potential applications in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this guide leverages information on its parent compound, 4-aminopyridine, and its structural isomer, (4-Aminopyridin-3-yl)methanol, to provide a comprehensive overview of its potential properties and applications.

Physicochemical Properties: A Comparative Overview

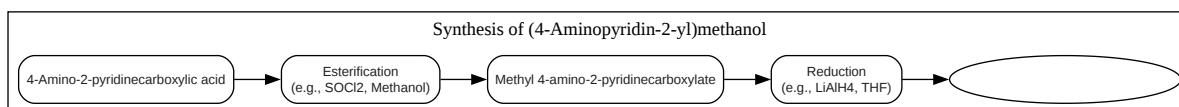
A clear understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of **(4-Aminopyridin-2-yl)methanol** and its comparators.

Property	(4-Aminopyridin-2-yl)methanol	4-Aminopyridine	(2-Aminopyridin-4-yl)methanol	(4-Aminopyridin-3-yl)methanol
CAS Number	100114-58-7[1]	504-24-5[2]	105250-17-7[3]	138116-34-4[4]
Molecular Formula	C ₆ H ₈ N ₂ O[1]	C ₅ H ₆ N ₂ [2]	C ₆ H ₈ N ₂ O[3]	C ₆ H ₈ N ₂ O[4]
Molecular Weight	124.14 g/mol [1]	94.11 g/mol	124.14 g/mol [3]	124.14 g/mol [4]
Melting Point	114-115 °C[1]	155-158 °C	Not available	Not available
Boiling Point	271.7 °C at 760 mmHg[1]	273 °C	Not available	Not available
LogP	0.5779[5]	-0.13	-0.7[3]	-0.2[4]

Synthesis and Chemical Reactivity

The synthesis of aminopyridine derivatives is a key area of research in organic chemistry. While specific, reproducible experimental protocols for the large-scale synthesis of **(4-Aminopyridin-2-yl)methanol** are not readily available in peer-reviewed literature, patents describe potential synthetic routes. One common approach involves the reduction of a corresponding carboxylic acid or ester.

Hypothetical Synthesis Workflow:



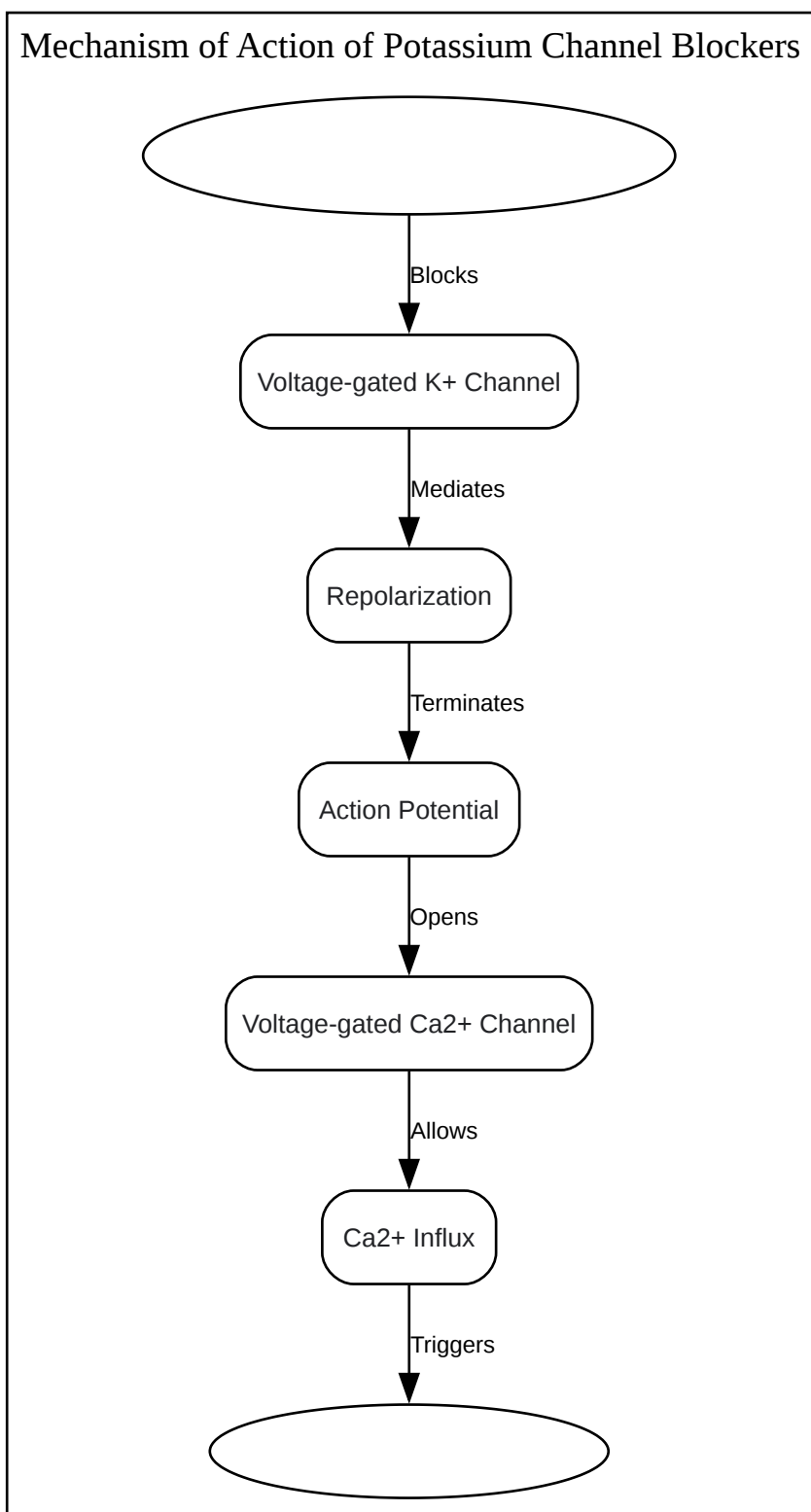
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A potential synthetic route to **(4-Aminopyridin-2-yl)methanol**.

Potential Biological Activity: Potassium Channel Blockade

The parent compound, 4-aminopyridine, is a well-characterized potassium channel blocker used in the treatment of multiple sclerosis to improve walking.^{[2][6][7]} This activity is attributed to its ability to block voltage-gated potassium channels, thereby prolonging the action potential and enhancing neurotransmitter release. Given the structural similarity, it is hypothesized that **(4-Aminopyridin-2-yl)methanol** may exhibit similar biological activity.

Signaling Pathway of Potassium Channel Blockade:



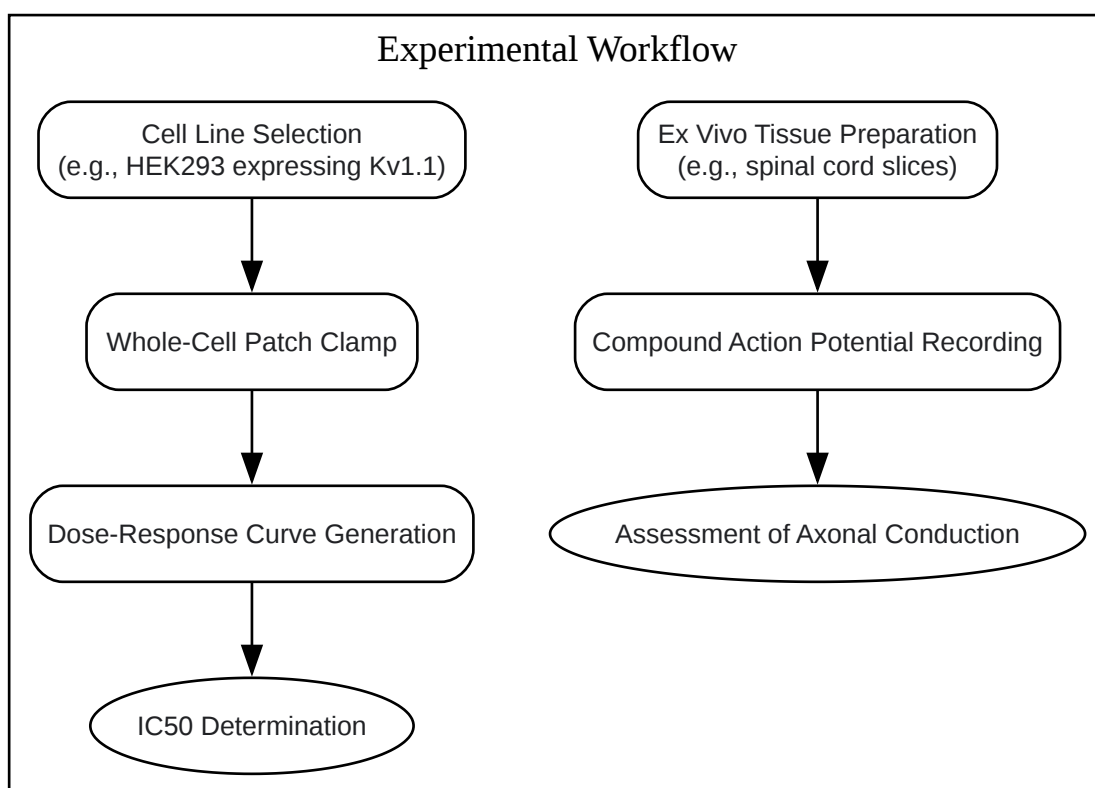
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Hypothesized signaling pathway for **(4-Aminopyridin-2-yl)methanol**.

Proposed Experimental Protocol for Evaluation

To investigate the potential of **(4-Aminopyridin-2-yl)methanol** as a potassium channel blocker, a series of in vitro and ex vivo experiments can be conducted. The following protocol outlines a standard approach for such an evaluation.

Experimental Workflow for Assessing Potassium Channel Blockade:



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Workflow for evaluating potassium channel blocking activity.

Detailed Methodologies:

1. Whole-Cell Patch Clamp Electrophysiology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired voltage-gated potassium channel subtype (e.g., Kv1.1) are cultured under standard conditions.

- **Recording:** Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
- **Data Acquisition:** Potassium currents are elicited by depolarizing voltage steps. The effect of **(4-Aminopyridin-2-yl)methanol** is assessed by perfusing the cells with increasing concentrations of the compound.

2. Ex Vivo Compound Action Potential (CAP) Recording:

- **Tissue Preparation:** Spinal cords are isolated from adult mice and sectioned into 1 mm thick slices. Slices are maintained in artificial cerebrospinal fluid (aCSF).
- **Recording:** Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed at one end of the dorsal column, and a recording electrode is placed at the other end.
- **Data Acquisition:** CAPs are evoked by electrical stimulation. The baseline CAP is recorded, followed by the application of **(4-Aminopyridin-2-yl)methanol** to the perfusing aCSF. Changes in the amplitude and latency of the CAP are measured.

Comparison with Alternatives

The primary alternative and benchmark for **(4-Aminopyridin-2-yl)methanol** is its parent compound, 4-aminopyridine. The addition of the methanol group at the 2-position may alter its properties in several ways:

- **Solubility and Permeability:** The hydroxyl group may increase hydrophilicity, potentially affecting its ability to cross the blood-brain barrier.
- **Selectivity:** The substituent may introduce steric hindrance, potentially altering its binding affinity and selectivity for different potassium channel subtypes.
- **Metabolism:** The methanol group provides a site for metabolic modification, which could influence its pharmacokinetic profile.

A related compound, 4-Aminopyridine-3-Methanol, has been shown to restore impulse conduction in an animal model of multiple sclerosis, suggesting that the addition of a methanol group to the 4-aminopyridine scaffold is compatible with potassium channel blocking activity.[8]

Conclusion

(4-Aminopyridin-2-yl)methanol represents an intriguing scaffold for the development of novel therapeutics, particularly those targeting potassium channels. While direct experimental data on its efficacy and reproducibility are currently lacking, comparisons with its parent compound and structural isomers suggest it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its biological activity and potential as a drug lead. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.

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